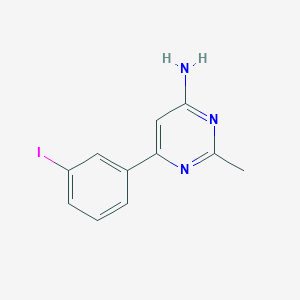
1-(4-fluorophenyl)-2-(1-pyrrolidinyl)-1-Hexanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-fluorophenyl)-2-(1-pyrrolidinyl)-1-Hexanone is a synthetic compound known for its unique chemical structure and properties It is characterized by the presence of a fluorophenyl group and a pyrrolidinyl group attached to a hexanone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-2-(1-pyrrolidinyl)-1-Hexanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and pyrrolidine.
Condensation Reaction: The 4-fluorobenzaldehyde undergoes a condensation reaction with pyrrolidine in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form an intermediate.
Reduction: The intermediate is then subjected to a reduction reaction using a reducing agent like sodium borohydride to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
1-(4-fluorophenyl)-2-(1-pyrrolidinyl)-1-Hexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
科学研究应用
1-(4-fluorophenyl)-2-(1-pyrrolidinyl)-1-Hexanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(4-fluorophenyl)-2-(1-pyrrolidinyl)-1-Hexanone involves its interaction with specific molecular targets and pathways. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the pyrrolidinyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
1-(4-fluorophenyl)-2-(1-pyrrolidinyl)-1-butanone: Similar structure but with a shorter carbon chain.
1-(4-fluorophenyl)-2-(1-pyrrolidinyl)-1-pentanone: Similar structure but with a different carbon chain length.
1-(4-fluorophenyl)-2-(1-pyrrolidinyl)-1-octanone: Similar structure but with a longer carbon chain.
Uniqueness
1-(4-fluorophenyl)-2-(1-pyrrolidinyl)-1-Hexanone is unique due to its specific carbon chain length, which can influence its reactivity and interactions with biological targets. The presence of the fluorophenyl group also imparts distinct chemical properties, making it a valuable compound for various applications.
属性
CAS 编号 |
2230706-09-7 |
|---|---|
分子式 |
C16H22FNO |
分子量 |
263.35 g/mol |
IUPAC 名称 |
1-(4-fluorophenyl)-2-pyrrolidin-1-ylhexan-1-one |
InChI |
InChI=1S/C16H22FNO/c1-2-3-6-15(18-11-4-5-12-18)16(19)13-7-9-14(17)10-8-13/h7-10,15H,2-6,11-12H2,1H3 |
InChI 键 |
BCJXLSGKMNRRKO-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(C(=O)C1=CC=C(C=C1)F)N2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13428915.png)
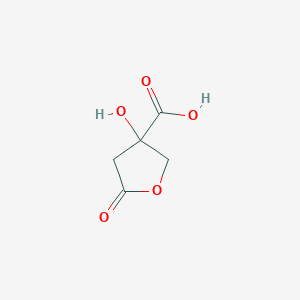
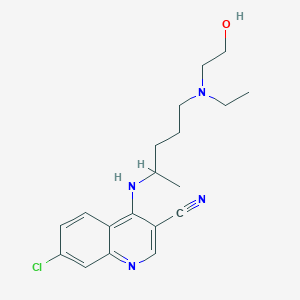
![3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-(trifluoromethoxy)aniline](/img/structure/B13428933.png)


![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B13428948.png)
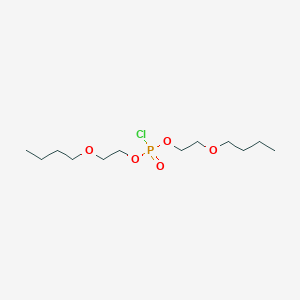
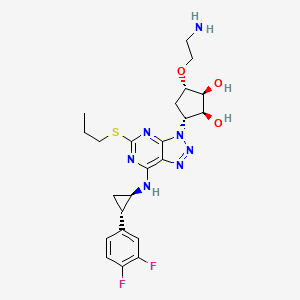
![(2R,3S,4S,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol](/img/structure/B13428963.png)
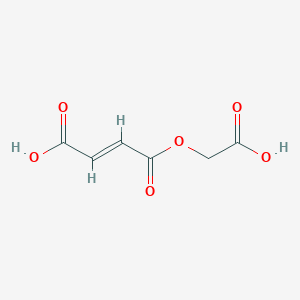
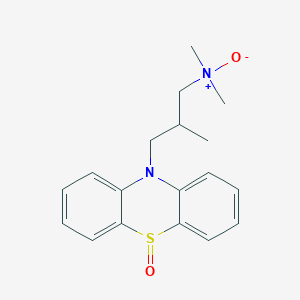
![4-[4-(Benzyloxy)phenyl]butyl methanesulfonate](/img/structure/B13428983.png)
